Cas no 2680767-52-4 (1-(Azetidin-3-yl)-2-chloroethan-1-one)

1-(Azetidin-3-yl)-2-chloroethan-1-one is a versatile heterocyclic compound featuring an azetidine ring with a 2-chloroethanone substituent at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the reactive chloroacetyl group enables facile functionalization, while the strained azetidine ring enhances its utility in medicinal chemistry for constructing constrained scaffolds. Its balanced reactivity and stability allow for selective modifications, making it suitable for applications in drug discovery and agrochemical research. The compound’s well-defined synthetic pathway ensures consistent purity and performance in downstream reactions.
1-(Azetidin-3-yl)-2-chloroethan-1-one structure
2680767-52-4 structure
Product Name:1-(Azetidin-3-yl)-2-chloroethan-1-one
CAS No:2680767-52-4
MF:C5H8ClNO
MW:133.576120376587
CID:5862775
PubChem ID:165914413
Update Time:2025-10-23

1-(Azetidin-3-yl)-2-chloroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(azetidin-3-yl)-2-chloroethan-1-one
    • 2680767-52-4
    • EN300-7105578
    • 1-(Azetidin-3-yl)-2-chloroethan-1-one
    • Inchi: 1S/C5H8ClNO/c6-1-5(8)4-2-7-3-4/h4,7H,1-3H2
    • InChI Key: JVYXOUXYXYEQJK-UHFFFAOYSA-N
    • SMILES: ClCC(C1CNC1)=O

Computed Properties

  • Exact Mass: 133.0294416g/mol
  • Monoisotopic Mass: 133.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 29.1Ų

1-(Azetidin-3-yl)-2-chloroethan-1-one Pricemore >>

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Additional information on 1-(Azetidin-3-yl)-2-chloroethan-1-one

Comprehensive Overview of 1-(Azetidin-3-yl)-2-chloroethan-1-one (CAS No. 2680767-52-4): Properties, Applications, and Research Insights

1-(Azetidin-3-yl)-2-chloroethan-1-one (CAS No. 2680767-52-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. The molecule combines an azetidine ring, a four-membered nitrogen-containing heterocycle, with a chloroacetyl functional group, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for bioactive molecules targeting neurological and metabolic disorders.

In recent years, the demand for small-molecule intermediates like 1-(Azetidin-3-yl)-2-chloroethan-1-one has surged, driven by advancements in high-throughput screening and fragment-based drug design. The compound's azetidine moiety is valued for its conformational rigidity and improved metabolic stability compared to larger heterocycles, addressing key challenges in medicinal chemistry optimization. Meanwhile, the chloroacetyl group offers reactivity for selective derivatization, enabling the creation of diverse molecular libraries.

The synthesis of CAS 2680767-52-4 typically involves multi-step protocols starting from azetidine-3-carboxylic acid derivatives, with careful control of reaction conditions to preserve stereochemistry. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity. Stability studies indicate that the compound requires storage under inert conditions due to the sensitivity of its chloroketone functionality to nucleophilic attack.

Emerging applications of 1-(Azetidin-3-yl)-2-chloroethan-1-one include its use in developing covalent inhibitors for disease-relevant proteins. The compound's ability to form selective bonds with cysteine residues aligns with current trends in targeted covalent drug discovery, a field experiencing rapid growth since the FDA approval of covalent kinase inhibitors. Computational studies suggest the molecule's potential in designing allosteric modulators for G-protein-coupled receptors (GPCRs).

Environmental and safety assessments of 2680767-52-4 emphasize proper handling procedures, though it doesn't fall under restricted substance categories. Researchers recommend using engineering controls and personal protective equipment during synthesis scale-up. The compound's biodegradation profile and eco-toxicity data are currently under investigation as part of green chemistry initiatives in pharmaceutical manufacturing.

Market analysis shows increasing procurement of 1-(Azetidin-3-yl)-2-chloroethan-1-one by contract research organizations and academic institutions, particularly for central nervous system drug development projects. Patent landscapes reveal its incorporation in novel compounds targeting neurodegenerative pathways and ion channel modulation. These developments correlate with growing scientific interest in blood-brain barrier permeable therapeutics.

Future research directions for CAS 2680767-52-4 include exploring its utility in proteolysis-targeting chimeras (PROTACs) and click chemistry applications. The compound's balanced lipophilicity (predicted LogP ~1.2) and molecular weight (~149.59 g/mol) make it attractive for fragment-based lead generation. Collaborative studies are investigating its potential in bioconjugation techniques for antibody-drug conjugates and diagnostic probes.

For researchers sourcing 1-(Azetidin-3-yl)-2-chloroethan-1-one, quality verification through HPLC purity analysis (>98%) and residual solvent screening is essential. Technical bulletins from suppliers should provide detailed spectroscopic data and storage recommendations (-20°C under argon being typical). The compound's growing importance in structure-activity relationship studies ensures its continued relevance in cutting-edge pharmaceutical research.

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